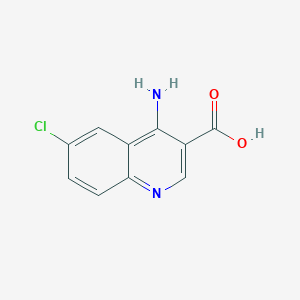

4-Amino-6-chloroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-6-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLMLAPEHHRBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588695 | |

| Record name | 4-Amino-6-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933740-79-5 | |

| Record name | 4-Amino-6-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-6-chloroquinoline-3-carboxylic acid

This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for 4-amino-6-chloroquinoline-3-carboxylic acid, a quinoline derivative of interest to researchers in drug discovery and development. The described methodology is based on established chemical transformations and provides detailed experimental protocols for the key steps involved.

Synthetic Pathway Overview

The synthesis of 4-amino-6-chloroquinoline-3-carboxylic acid can be achieved through a four-step reaction sequence, commencing with the well-established Gould-Jacobs reaction to construct the core quinoline scaffold. This is followed by hydrolysis of the ester, chlorination of the 4-hydroxy group, and a final amination step to yield the target compound.

In-depth Technical Guide: Physicochemical Properties of 4-Amino-6-chloroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. Within this class, 4-aminoquinoline derivatives are of particular significance. This technical guide focuses on the physicochemical properties of a specific, yet under-characterized, member of this family: 4-Amino-6-chloroquinoline-3-carboxylic acid.

Due to a lack of directly reported experimental data for this compound, this guide provides a comprehensive overview of its predicted properties and collates experimental data from its closest structural analogs. This approach offers valuable insights for researchers working on the synthesis, formulation, and biological evaluation of novel quinoline-based compounds. The guide also details generalized experimental protocols for the determination of key physicochemical parameters, providing a framework for the empirical characterization of this and similar molecules.

Physicochemical Properties

Table 1: Computed Physicochemical Properties for 4-Amino-6-chloroquinoline-3-carboxylic acid and its Analogs

| Property | 4-Amino-6-chloroquinoline-3-carboxylic acid (Predicted) | 6-Chloroquinoline-4-carboxylic acid[1] | 4-Chloroquinoline-6-carboxylic acid[2] | 4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid[3] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | C₁₀H₆ClNO₂ | C₁₀H₆ClNO₂ | C₁₁H₉ClN₂O₂ |

| Molecular Weight ( g/mol ) | 222.63 | 207.61 | 207.61 | 236.66 |

| XLogP3-AA | 1.8 (Predicted) | 2.3 | 2.3 | 2.6 |

| Hydrogen Bond Donor Count | 2 (Predicted) | 1 | 1 | 2 |

| Hydrogen Bond Acceptor Count | 4 (Predicted) | 3 | 3 | 4 |

| Topological Polar Surface Area (Ų) | 76.2 (Predicted) | 50.2 | 50.2 | 76.2 |

| Rotatable Bond Count | 1 (Predicted) | 1 | 1 | 1 |

Note: "Predicted" values are computationally derived and serve as estimations in the absence of experimental data.

Table 2: Experimental Physicochemical Data for Structural Analogs

| Property | 6-Chloroquinoline[4] | 6-Chloropyridine-3-carboxylic acid[5] | Quinoline[6] |

| Physical Form | Solid | Solid | Colorless hygroscopic liquid |

| Melting Point (°C) | 41-43 | 190 (decomposes) | -15 |

| Boiling Point (°C) | 126-127 (at 10 mmHg) | Not available | 238 |

| Solubility | Not specified | Soluble in deionized water | Sparingly miscible in cold water, completely miscible in hot water |

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key physicochemical properties of quinoline derivatives like 4-Amino-6-chloroquinoline-3-carboxylic acid.

Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination [7]

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[7]

-

Apparatus: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[7] The contents of the beaker should be stirred continuously to ensure a uniform temperature.[7]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

-

Purity Assessment: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[7]

Determination of Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.

Methodology: Shake-Flask Method [8]

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) and organic solvents (e.g., DMSO, ethanol).[9]

-

Equilibration: An excess amount of the compound is added to a known volume of the solvent in a sealed vial or flask. The mixture is then agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.[8]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Data Expression: Solubility is typically expressed in units of mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is fundamental to understanding a molecule's ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration [10][11]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol-water or acetonitrile-water, to ensure solubility.[10] The solution should be at a known concentration, typically around 1 mM.[11][12]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[11] The ionic strength of the solution is kept constant using an electrolyte like KCl.[11]

-

Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl).[12] A standardized base (e.g., 0.1 M NaOH) is then added in small, precise increments.[12] The pH of the solution is recorded after each addition, allowing the system to equilibrate.[11]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) can be identified from the inflection point(s) of this curve, often more clearly seen in the first or second derivative plots.[13]

-

pKa Calculation: For a carboxylic acid, the pKa is the pH at which half of the acid has been neutralized. For a molecule with multiple ionizable groups, multiple pKa values may be determined.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the characterization of 4-Amino-6-chloroquinoline-3-carboxylic acid.

Caption: Workflow for the characterization of a novel chemical entity.

Caption: Experimental workflow for the shake-flask solubility method.

References

- 1. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 20493593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 6-氯喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-6-chloroquinoline-3-carboxylic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of many synthetic drugs and natural products. The 4-aminoquinoline core is famously associated with antimalarial drugs like chloroquine, while the quinoline-3-carboxylic acid moiety is a key feature in quinolone antibiotics. The compound 4-Amino-6-chloroquinoline-3-carboxylic acid combines these two important pharmacophores, suggesting a potential for a unique spectrum of biological activities. This technical guide consolidates information on the synthesis, biological evaluation, and mechanism of action of related quinoline derivatives to serve as a valuable resource for researchers interested in this and similar molecular structures.

Physicochemical Properties and Identification

While a specific CAS number for 4-Amino-6-chloroquinoline-3-carboxylic acid is not assigned, this section provides data for structurally similar compounds to offer a comparative reference.

Table 1: Physicochemical Data of Related Quinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid | 1242260-91-8 | C₁₁H₉ClN₂O₂ | 236.66 | Hydrogen Bond Donor Count: 2, Hydrogen Bond Acceptor Count: 4.[1] |

| 6-Chloro-2-methylquinoline-3-carboxylic acid | Not Available | C₁₁H₈ClNO₂ | 221.64 | Solid form.[2] |

| 6-Chloroquinoline-4-carboxylic acid | Not Available | C₁₀H₆ClNO₂ | 207.61 | XLogP3: 2.3.[3] |

| 4-Chloroquinoline | 611-35-8 | C₉H₆ClN | 163.60 | Melting Point: 34.5 °C.[4] |

Synthesis of Quinolines

The synthesis of quinoline derivatives can be achieved through several established methods. For a molecule like 4-Amino-6-chloroquinoline-3-carboxylic acid, a multi-step synthesis would likely be required, involving the formation of the quinoline core followed by functional group manipulations.

General Synthesis of Quinoline-3-Carboxylic Acids

A common route to quinoline-3-carboxylic acids involves the oxidation of the corresponding 3-carbaldehydes. The key intermediates, 2-chloroquinoline-3-carbaldehydes, can be synthesized from acetanilides via the Vilsmeier-Haack reaction. These are then oxidized to 2-chloroquinoline-3-carboxylic acids.[5]

Caption: Mechanism of action of 4-aminoquinolines as antimalarials.

Experimental Protocols: Biological Assays

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

[6]1. Preparation of Bacterial Suspension : Prepare a bacterial suspension equivalent to the 0.5 McFarland standard. 2. Serial Dilution : Perform a two-fold serial dilution of the test compounds in Mueller-Hinton broth to achieve a desired concentration range (e.g., 1–0.00195 mM). 3. Inoculation : Inoculate the diluted compound solutions with the bacterial suspension. 4. Incubation : Incubate the microplates under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours). 5. Determination of MIC : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While 4-Amino-6-chloroquinoline-3-carboxylic acid remains a molecule with limited specific data, the rich chemistry and diverse biological activities of its parent scaffolds, 4-aminoquinolines and quinoline-3-carboxylic acids, provide a strong foundation for future research. The synthetic pathways and biological testing protocols detailed in this guide, derived from studies on closely related analogs, offer a clear roadmap for the synthesis, characterization, and evaluation of this and other novel quinoline derivatives. The potential for dual-activity profiles makes this class of compounds particularly interesting for addressing challenges in infectious diseases and oncology.

References

- 1. Page loading... [guidechem.com]

- 2. 6-Chloro-2-methylquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of 4-Amino-6-chloroquinoline-3-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a vast spectrum of biological activities. This technical guide focuses on a specific, yet underexplored, derivative: 4-Amino-6-chloroquinoline-3-carboxylic acid . While direct, extensive biological data for this exact molecule is limited in publicly accessible literature, its structural motifs—a 4-aminoquinoline core, a halogen substituent at the 6-position, and a carboxylic acid at the 3-position—provide a strong basis for predicting its pharmacological potential. This document synthesizes information from related compounds and foundational biochemical principles to present a forward-looking analysis of its likely biological activities, primary mechanisms of action, and the state-of-the-art methodologies required for its evaluation. We will delve into its putative roles in cancer, infectious diseases, and kinase signaling, providing detailed, field-proven protocols for its cytotoxic, antimicrobial, and enzyme-inhibitory assessment.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are bicyclic aromatic N-heterocycles that have demonstrated remarkable versatility in drug development. The scaffold's unique electronic properties and ability to intercalate with biomacromolecules have led to its incorporation into a wide array of clinically significant drugs. The 4-aminoquinoline subgroup, famously represented by the antimalarial drug chloroquine, is known for its ability to accumulate in acidic organelles like lysosomes, a property that underpins its activity against malaria parasites and has more recently been exploited for anticancer and antiviral applications.[1][2]

The addition of a carboxylic acid group, particularly at the 3-position, often enhances a molecule's selectivity, modulates its pharmacokinetic properties, and can introduce new mechanisms of action, such as the inhibition of bacterial DNA gyrase or protein kinases.[3][4] This guide will explore how the specific combination of these functional groups in 4-Amino-6-chloroquinoline-3-carboxylic acid defines its potential as a bioactive compound.

Postulated Biological Activities & Mechanisms of Action

Based on its structural features and supporting literature for analogous compounds, 4-Amino-6-chloroquinoline-3-carboxylic acid is hypothesized to exhibit three primary biological activities.

Anticancer Activity via Autophagy Inhibition

The most direct evidence for the compound's potential mechanism comes from patent literature, which identifies 4-Amino-6-chloroquinoline-3-carboxylic acid as a putative autophagy pathway inhibitor .[5] Autophagy is a cellular self-degradation process that is often upregulated in established tumors to help cancer cells survive stress. Inhibiting this process can lead to the accumulation of toxic cellular waste and trigger apoptosis.

Causality of Action: Like chloroquine, 4-aminoquinolines are weak bases. They can freely cross cell membranes but become protonated and trapped within the acidic environment of lysosomes. This accumulation raises the lysosomal pH, inactivating the acid hydrolases necessary for the final stages of autophagy—the fusion of autophagosomes with lysosomes and the degradation of their contents. By disrupting this critical survival pathway, the compound can induce cancer cell death. The carboxylic acid moiety may enhance its selective accumulation in the acidic tumor microenvironment, potentially increasing its therapeutic index.

Caption: Proposed mechanism of anticancer activity via autophagy inhibition.

Putative Protein Kinase Inhibition

Derivatives of quinoline-3-carboxylic acid have been successfully developed as potent inhibitors of various protein kinases.[3] A particularly relevant target is Protein Kinase CK2 , a constitutively active serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation.

Causality of Action: The planar quinoline ring can engage in π-stacking interactions within the ATP-binding pocket of the kinase, while the carboxylic acid group can form critical hydrogen bonds with key amino acid residues (e.g., lysine) in the hinge region. The specific substitutions at the 4 and 6 positions would further influence binding affinity and selectivity. Inhibition of CK2 would disrupt numerous pro-survival signaling pathways, making it a valuable anticancer strategy.

Potential Antimicrobial Effects

The quinolone-3-carboxylic acid core is the defining feature of the quinolone class of antibiotics. These drugs function by inhibiting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV , enzymes essential for DNA replication, repair, and recombination.[4][5]

Causality of Action: The mechanism involves the formation of a stable ternary complex between the drug, the enzyme, and the bacterial DNA. This complex blocks the progression of the replication fork, leading to a rapid bactericidal effect. While the 4-amino substitution is not typical for classic quinolone antibiotics, the overall scaffold suggests that antimicrobial activity should be formally evaluated.

Methodologies for Biological Evaluation

To empirically determine the biological activity of 4-Amino-6-chloroquinoline-3-carboxylic acid, a series of standardized in vitro assays are required. The following protocols are presented as self-validating systems for generating reliable and reproducible data.

Protocol: Assessment of In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a gold-standard primary screen for cytotoxic compounds.[2]

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well flat-bottom plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.

-

Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle controls (0.1% DMSO) and positive controls (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Sources

- 1. chiralen.com [chiralen.com]

- 2. Page loading... [guidechem.com]

- 3. 6-Chloroquinoline-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 4. 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 [sigmaaldrich.com]

- 5. 4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid CAS#: 1242260-91-8 [m.chemicalbook.com]

An In-depth Technical Guide to 4-Amino-6-chloroquinoline-3-carboxylic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Within this class, 4-aminoquinoline derivatives have garnered significant attention, most notably as antimalarial agents like chloroquine. The introduction of a carboxylic acid moiety at the 3-position and a chlorine atom at the 6-position of the 4-aminoquinoline core presents a unique chemical entity, 4-Amino-6-chloroquinoline-3-carboxylic acid, with potential for novel pharmacological applications. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to this specific class of compounds, drawing upon existing literature for structurally similar analogues.

Introduction

The 4-aminoquinoline framework is a well-established pharmacophore, with derivatives exhibiting a broad range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The addition of a carboxylic acid group at the 3-position can significantly influence the molecule's physicochemical properties, such as solubility and ability to interact with biological targets through hydrogen bonding and ionic interactions. Furthermore, the chloro substituent at the 6-position can modulate the electronic properties and metabolic stability of the compound. This guide focuses on the synthesis and potential biological evaluation of 4-Amino-6-chloroquinoline-3-carboxylic acid and its analogues, providing a foundational resource for researchers in drug discovery and development.

Synthesis of 4-Amino-6-chloroquinoline-3-carboxylic Acid Derivatives

The synthesis of the target compound, 4-Amino-6-chloroquinoline-3-carboxylic acid, is not explicitly detailed in the readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related quinoline derivatives, such as the Gould-Jacobs reaction.[2] This multi-step synthesis would likely involve the initial formation of a quinoline ring system, followed by functional group interconversions to introduce the amino and carboxylic acid moieties at the desired positions.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 4-Amino-6-chloroquinoline-3-carboxylic acid.

Experimental Protocols

The following are detailed, albeit inferred, experimental protocols for the key steps in the proposed synthesis.

Step 1: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (Intermediate 2)

This step is adapted from the Gould-Jacobs reaction.[2]

-

Condensation: In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 100-120°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to 240-260°C for 30-60 minutes to induce cyclization.[2]

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the precipitate and wash with the non-polar solvent to remove the high-boiling point solvent.

Step 2: Synthesis of 6-chloro-4-hydroxyquinoline-3-carboxylic acid (Intermediate 3)

-

Suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.[2]

-

Cool the solution and acidify with a strong acid, such as hydrochloric acid, to a pH of 2-3.

-

Filter the precipitated 6-chloro-4-hydroxyquinoline-3-carboxylic acid, wash with water, and dry.[2]

Step 3: Synthesis of 4,6-dichloroquinoline-3-carboxylic acid (Intermediate 4)

A common method for converting a 4-hydroxyquinoline to a 4-chloroquinoline is treatment with a chlorinating agent.

-

Suspend 6-chloro-4-hydroxyquinoline-3-carboxylic acid in a suitable solvent (e.g., toluene).

-

Add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction mixture with ice-water.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Synthesis of 4-Amino-6-chloroquinoline-3-carboxylic acid (Final Product)

The final step involves a nucleophilic aromatic substitution of the 4-chloro group with an amino group.

-

Dissolve 4,6-dichloroquinoline-3-carboxylic acid in a suitable solvent (e.g., ethanol or DMF).

-

Add an excess of an ammonia source, such as aqueous ammonia or ammonium hydroxide.

-

Heat the reaction mixture in a sealed vessel at a temperature typically ranging from 100 to 150°C.

-

After cooling, the product may precipitate. If not, acidify the reaction mixture to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-Amino-6-chloroquinoline-3-carboxylic acid.

Biological Activity and Potential Applications

While specific biological data for 4-Amino-6-chloroquinoline-3-carboxylic acid is scarce in the public domain, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Numerous 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] For instance, certain N'- (7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine derivatives have shown potent activity against breast cancer cell lines.[1] The introduction of the 3-carboxylic acid moiety could enhance this activity by providing an additional point of interaction with biological targets.

Antibacterial Activity

Quinolones containing a 3-carboxylic acid are a well-known class of antibacterial agents that target bacterial type II topoisomerase.[3] While the 4-amino substitution differentiates the target compound from traditional quinolone antibiotics, the presence of the 3-carboxylic acid suggests that antibacterial activity should be investigated.

Protein Kinase Inhibition

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC₅₀ values in the submicromolar range.[4][5] Given that protein kinases are crucial targets in oncology and inflammatory diseases, this represents a promising avenue for investigation. A series of 4-aminoquinoline-3-carboxamide derivatives have also been discovered as potent reversible Bruton's Tyrosine Kinase (BTK) inhibitors for the treatment of rheumatoid arthritis.[6]

Antimalarial and Antiprotozoal Activity

The 4-aminoquinoline scaffold is the hallmark of the antimalarial drug chloroquine. It is highly probable that 4-Amino-6-chloroquinoline-3-carboxylic acid and its analogues would exhibit some level of antimalarial activity.

Quantitative Data

Due to the limited availability of specific data for the core compound, the following table summarizes the biological activities of structurally related 4-aminoquinoline and 3-quinoline carboxylic acid derivatives.

| Compound Class | Target/Assay | Activity (IC₅₀/MIC) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 breast cancer cells | GI₅₀: 7.35–8.73 μM | [1] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 breast cancer cells | GI₅₀: 8.22 μM | [1] |

| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 to 18.2 μM | [4][5] |

| Tetrazolo-[1,5-a]quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 to 18.2 μM | [4][5] |

| 4-aminoquinoline-3-carboxamide derivative (compound 25) | BTKWT | 5.3 nM | [6] |

| 4-aminoquinoline-3-carboxamide derivative (compound 25) | BTKC481S | 39 nM | [6] |

| 6-chlorocyclopentaquinolinamine | MRSA | MIC = 0.125 mM | [7] |

| 2-fluorocycloheptaquinolinamine | S. pyogenes | MIC = 0.25 mM | [7] |

Signaling Pathways

The precise signaling pathways modulated by 4-Amino-6-chloroquinoline-3-carboxylic acid are yet to be elucidated. However, based on the activities of related compounds, several potential pathways can be inferred.

Caption: Potential signaling pathways modulated by 4-Amino-6-chloroquinoline-3-carboxylic acid analogues.

Conclusion

4-Amino-6-chloroquinoline-3-carboxylic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the chemical precedent of related compounds, this molecule and its analogues hold potential as anticancer, antibacterial, and protein kinase inhibitory agents. This technical guide provides a foundational framework for the synthesis and biological evaluation of this compound class. Further research, including the development of a robust synthetic route and comprehensive biological screening, is warranted to fully elucidate the therapeutic potential of these intriguing molecules. The detailed, albeit inferred, protocols and compiled data herein should serve as a valuable starting point for researchers embarking on the exploration of this chemical space.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-Amino-6-chloroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document synthesizes the potential mechanism of action for 4-Amino-6-chloroquinoline-3-carboxylic acid based on published data for structurally related compounds. As of the writing of this guide, specific mechanistic studies for this exact molecule are not extensively available in the public domain. The information presented herein is intended to provide a scientifically grounded, hypothetical framework for research and development purposes.

Executive Summary

4-Amino-6-chloroquinoline-3-carboxylic acid belongs to the quinoline class of compounds, a scaffold renowned for its diverse pharmacological activities. While direct studies on this specific molecule are limited, analysis of its structural moieties—the 4-aminoquinoline core and the 3-carboxylic acid group—allows for the extrapolation of its likely mechanism of action. Evidence from related analogues suggests that 4-Amino-6-chloroquinoline-3-carboxylic acid may exert its biological effects through the modulation of key cellular enzymes, potentially acting as an inhibitor of protein kinases, dihydroorotate dehydrogenase (DHODH), or Bruton's Tyrosine Kinase (BTK). These activities position it as a compound of interest for therapeutic applications in oncology, inflammatory diseases, and infectious diseases. This guide provides a comprehensive overview of its putative mechanisms, supported by data from closely related compounds, detailed experimental protocols for its investigation, and visual representations of the implicated signaling pathways and experimental workflows.

Putative Mechanisms of Action

Based on the known biological activities of structurally similar quinoline derivatives, the primary mechanisms of action for 4-Amino-6-chloroquinoline-3-carboxylic acid are hypothesized to involve:

-

Inhibition of Protein Kinases: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of quinoline-3-carboxylic acid have been specifically shown to inhibit protein kinase CK2[1][2]. This enzyme is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer. The 4-amino group and the 3-carboxylic acid group could form key hydrogen bonding interactions within the ATP-binding pocket of kinases, leading to competitive inhibition.

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): 4-Quinoline carboxylic acids have been identified as potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway[3][4][5]. By inhibiting DHODH, these compounds can deplete the cellular pool of pyrimidines, thereby arresting cell proliferation. This mechanism is particularly relevant for the treatment of rapidly dividing cells, such as in cancer and autoimmune diseases.

-

Inhibition of Bruton's Tyrosine Kinase (BTK): The 4-aminoquinoline core is also present in inhibitors of BTK, a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling[6]. Inhibition of BTK is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.

Quantitative Data from Structurally Related Compounds

The following table summarizes the range of inhibitory activities observed for quinoline derivatives that are structurally related to 4-Amino-6-chloroquinoline-3-carboxylic acid. This data provides a benchmark for the potential potency of the target compound.

| Target Class | Specific Target | Compound Class | Reported IC50 Range | Reference |

| Protein Kinase | Protein Kinase CK2 | 2-aminoquinoline-3-carboxylic acid derivatives | 0.65 µM - 18.2 µM | [1][2] |

| Dehydrogenase | Dihydroorotate Dehydrogenase (DHODH) | 4-Quinoline carboxylic acid analogues | 9.71 nM - 26.2 nM | [5] |

| Tyrosine Kinase | Bruton's Tyrosine Kinase (BTK) | 4-aminoquinoline-3-carboxamide derivatives | 5.3 nM - 39 nM | [6] |

Detailed Experimental Protocols

To elucidate the precise mechanism of action of 4-Amino-6-chloroquinoline-3-carboxylic acid, the following experimental protocols are recommended.

Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the in vitro inhibitory activity of 4-Amino-6-chloroquinoline-3-carboxylic acid against a panel of protein kinases.

Materials:

-

Recombinant human protein kinases

-

ATP

-

Substrate peptide (specific for each kinase)

-

4-Amino-6-chloroquinoline-3-carboxylic acid (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent

-

384-well white plates

Procedure:

-

Prepare serial dilutions of 4-Amino-6-chloroquinoline-3-carboxylic acid in DMSO, and then dilute further in kinase assay buffer.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a kinase/substrate peptide mix to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

DHODH Inhibition Assay

Objective: To measure the inhibitory effect of 4-Amino-6-chloroquinoline-3-carboxylic acid on the activity of human DHODH.

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO)

-

Decylubiquinone (co-substrate)

-

2,6-dichloroindophenol (DCIP) (electron acceptor)

-

Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

4-Amino-6-chloroquinoline-3-carboxylic acid (dissolved in DMSO)

-

96-well clear plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

Add 2 µL of the diluted compound or DMSO to the wells of a 96-well plate.

-

Add 188 µL of a master mix containing DHODH, decylubiquinone, and DCIP in assay buffer to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of DHO.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm every 30 seconds for 15 minutes using a plate reader.

-

Calculate the initial reaction velocity (rate of change in absorbance).

-

Determine the percent inhibition and IC50 value as described for the kinase assay.

Cellular Proliferation Assay

Objective: To assess the effect of 4-Amino-6-chloroquinoline-3-carboxylic acid on the growth of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-Amino-6-chloroquinoline-3-carboxylic acid (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent

-

96-well clear-bottom white plates

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with serial dilutions of 4-Amino-6-chloroquinoline-3-carboxylic acid or DMSO for 72 hours.

-

After the incubation period, equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Lyse the cells by shaking the plate for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Visualizing Pathways and Workflows

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a generic signal transduction pathway that could be inhibited by 4-Amino-6-chloroquinoline-3-carboxylic acid, targeting a key protein kinase.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Experimental Workflow for Target Identification

This diagram outlines a logical workflow for identifying the cellular target(s) of 4-Amino-6-chloroquinoline-3-carboxylic acid.

Caption: Experimental workflow for target identification and validation.

Conclusion and Future Directions

While the precise molecular target of 4-Amino-6-chloroquinoline-3-carboxylic acid remains to be definitively elucidated, the existing body of literature on related quinoline compounds provides a strong foundation for directed investigation. The most probable mechanisms of action involve the inhibition of key enzymes such as protein kinases or DHODH, which are implicated in proliferative and inflammatory diseases. The experimental protocols and workflows detailed in this guide offer a clear path forward for researchers to rigorously characterize the pharmacological profile of this promising compound. Future studies should focus on comprehensive kinase profiling, direct enzyme inhibition assays, and cellular thermal shift assays to confirm target engagement in a cellular context. Subsequent co-crystallization studies with its identified target(s) will be invaluable for understanding the specific molecular interactions and for guiding future structure-activity relationship (SAR) studies aimed at optimizing its potency and selectivity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-6-chloroquinoline-3-carboxylic Acid: A Versatile Scaffold for Kinase Inhibitor Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of antimalarial drugs like chloroquine. More recently, derivatives of this heterocyclic system have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and immunology. This technical guide focuses on the 4-amino-6-chloroquinoline-3-carboxylic acid core, exploring its potential as a versatile scaffold for the design and development of novel kinase inhibitors. While comprehensive data on the specific kinase inhibitory profile of the parent molecule is emerging, extensive research on its close derivatives highlights the promise of this chemical framework.

The 4-Aminoquinoline-3-Carboxamide/Carboxylic Acid Scaffold in Kinase Inhibition

The 4-aminoquinoline-3-carboxylic acid scaffold and its carboxamide derivatives have been identified as effective hinge-binding motifs for several kinases. The nitrogen at position 1 of the quinoline ring can act as a hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region. The 4-amino group provides a crucial interaction point, often forming a hydrogen bond with the hinge backbone carbonyl. The 3-carboxylic acid or carboxamide moiety offers a vector for further chemical modification to enhance potency and selectivity by exploring interactions with the solvent-exposed region or the ribose pocket of the ATP-binding site.

Derivatives of this scaffold have demonstrated potent inhibitory activity against key kinases implicated in cancer and autoimmune diseases, such as Bruton's Tyrosine Kinase (BTK) and Casein Kinase 2 (CK2).[1][2]

Quantitative Analysis of Derivative Activity

While specific kinase screening data for 4-amino-6-chloroquinoline-3-carboxylic acid is not extensively available in the public domain, the inhibitory activities of its closely related derivatives underscore the potential of this scaffold. The following tables summarize the reported in vitro activities of selected 4-aminoquinoline-3-carboxamide and 2-aminoquinoline-3-carboxylic acid derivatives against their respective kinase targets.

Table 1: In Vitro Inhibitory Activity of 4-Aminoquinoline-3-carboxamide Derivatives against Bruton's Tyrosine Kinase (BTK)

| Compound ID | Modification from Core Scaffold | Target Kinase | IC50 (nM) | Assay Type | Reference |

| 25 | Carboxamide with a substituted pyrazole | BTK (Wild Type) | 5.3 | Biochemical Assay | [1] |

| 25 | Carboxamide with a substituted pyrazole | BTK (C481S Mutant) | 39 | Biochemical Assay | [1] |

Table 2: In Vitro Inhibitory Activity of 2-Aminoquinoline-3-carboxylic Acid Derivatives against Protein Kinase CK2

| Compound Class | General Structure | Target Kinase | IC50 Range (µM) | Assay Type | Reference |

| 2-Aminoquinoline-3-carboxylic acids | CK2 | 0.65 - 18.2 | Biochemical Assay | [2] |

Key Signaling Pathways

The inhibition of kinases such as BTK and CK2 by derivatives of the 4-amino-6-chloroquinoline-3-carboxylic acid scaffold can modulate critical downstream signaling pathways involved in cell proliferation, survival, and inflammation.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of kinase inhibitors. Below are representative methodologies for conducting in vitro kinase inhibition assays, which can be adapted for screening compounds based on the 4-amino-6-chloroquinoline-3-carboxylic acid scaffold.

General Workflow for In Vitro Kinase Assay

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ for EGFR, Src, or VEGFR2)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Kinase: Recombinant human EGFR, Src, or VEGFR2.

-

Substrate: Specific peptide or protein substrate for the respective kinase (e.g., Poly(Glu, Tyr)).

-

Kinase Buffer: Typically 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[3]

-

ATP solution.

-

Test Compound (4-Amino-6-chloroquinoline-3-carboxylic acid derivative) stock solution in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[3]

-

White, opaque 384-well or 96-well plates.

-

Luminometer.

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in kinase buffer. Add 1-5 µL of the diluted compound or DMSO (for controls) to the wells of the microplate.

-

Kinase Reaction:

-

Prepare a master mix containing the kinase and substrate in kinase buffer.

-

Add the kinase/substrate mix to each well.

-

Initiate the reaction by adding a solution of ATP. The final reaction volume is typically 10-25 µL.[4]

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Signal Generation:

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Radiometric Filter Binding Assay (e.g., for Src)

This classic method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

-

Kinase: Recombinant human Src.

-

Substrate: Src-specific peptide substrate (e.g., KVEKIGEGTYGVVYK).[7]

-

Src Kinase Reaction Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT).[8]

-

ATP solution spiked with [γ-³²P]ATP.

-

Test Compound stock solution in DMSO.

-

P81 phosphocellulose paper.

-

Wash Buffer: 75 mM phosphoric acid.[9]

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, Src kinase, peptide substrate, and the test compound at various concentrations. Pre-incubate for 10 minutes at room temperature.[9]

-

Initiate Reaction: Start the reaction by adding the ATP/[γ-³²P]ATP mixture. The final reaction volume is typically 25-50 µL.[9]

-

Incubation: Incubate the reaction at 30°C for 20-30 minutes.[9]

-

Stop Reaction and Capture Substrate: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square. The phosphorylated peptide will bind to the paper.

-

Washing: Wash the P81 paper squares multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the paper.[9]

-

Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the level of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion

The 4-amino-6-chloroquinoline-3-carboxylic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the demonstrated activity of its derivatives against clinically relevant kinases like BTK and CK2 highlight its potential. Further exploration through broader kinase screening of the core molecule and strategic derivatization of the 3-carboxylic acid moiety could lead to the discovery of potent and selective inhibitors for a range of therapeutic targets. The experimental protocols outlined in this guide provide a framework for the robust in vitro characterization of such compounds, paving the way for their advancement in the drug discovery pipeline.

References

- 1. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. promega.com [promega.com]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. benchchem.com [benchchem.com]

4-Amino-6-chloroquinoline-3-carboxylic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Amino-6-chloroquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While direct historical accounts of its discovery are not extensively documented, its structural motifs are present in numerous biologically active molecules. This document outlines a plausible synthetic pathway, details relevant experimental protocols, and discusses the compound's potential significance based on the well-established bioactivity of related 4-aminoquinoline and quinoline-3-carboxylic acid derivatives.

Introduction and Historical Context

The history of 4-Amino-6-chloroquinoline-3-carboxylic acid is intrinsically linked to the development of quinoline-based therapeutic agents. The quinoline scaffold is a cornerstone in medicinal chemistry, most notably for its role in the fight against malaria. The discovery of quinine in the 17th century from the bark of the Cinchona tree marked the beginning of quinoline's therapeutic journey.

The 20th century saw the rise of synthetic quinoline derivatives, with the development of chloroquine, a potent antimalarial drug, being a significant milestone. Chloroquine, a 4-aminoquinoline derivative, highlighted the importance of the amino group at the 4-position for antimalarial activity. Concurrently, research into quinoline-3-carboxylic acids and their derivatives has revealed a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Physicochemical Properties

Quantitative data for the specific compound 4-Amino-6-chloroquinoline-3-carboxylic acid is not widely published. However, based on its structure and data from analogous compounds, the following properties can be predicted.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇ClN₂O₂ |

| Molecular Weight | 222.63 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be sparingly soluble in water, more soluble in organic solvents like DMSO and DMF |

| pKa | The carboxylic acid group would have a pKa around 4-5, and the amino group would have a pKa around 8-9 |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-Amino-6-chloroquinoline-3-carboxylic acid can be envisioned through a multi-step process, leveraging established methodologies in quinoline chemistry. The general workflow would involve the construction of the quinoline core followed by the introduction of the amino group.

Caption: Proposed synthetic workflow for 4-Amino-6-chloroquinoline-3-carboxylic acid.

Key Experimental Protocols

Step 1: Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid ethyl ester (Pfitzinger Reaction)

-

Reactants: 5-Chloroisatin, Ethyl acetoacetate, Potassium hydroxide (or another suitable base), and Ethanol (as solvent).

-

Procedure:

-

Dissolve 5-chloroisatin in a solution of potassium hydroxide in ethanol.

-

To this solution, add ethyl acetoacetate dropwise with stirring.

-

Heat the reaction mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

Step 2: Synthesis of 4,6-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester

-

Reactants: 6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid ethyl ester, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Carefully add 6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid ethyl ester to an excess of phosphorus oxychloride.

-

Heat the mixture under reflux for a few hours.

-

After the reaction is complete, cool the mixture and pour it cautiously onto crushed ice with stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry.

-

Step 3: Synthesis of 4-Amino-6-chloro-2-methylquinoline-3-carboxylic acid

-

Reactants: 4,6-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester, a source of ammonia (e.g., ammonium hydroxide or a protected amine), and a base for hydrolysis (e.g., NaOH).

-

Procedure (Amination):

-

Heat the 4,6-dichloro derivative in a sealed vessel with a solution of ammonia in a suitable solvent (e.g., ethanol) at elevated temperatures. The progress of the nucleophilic aromatic substitution is monitored by TLC.

-

-

Procedure (Hydrolysis):

-

Once the amination is complete, add an aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux to hydrolyze the ester.

-

After hydrolysis, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the final product, 4-Amino-6-chloro-2-methylquinoline-3-carboxylic acid.

-

Filter, wash with water, and dry the final compound.

-

Potential Biological Significance and Signaling Pathways

The biological activity of 4-Amino-6-chloroquinoline-3-carboxylic acid has not been extensively reported. However, based on its structural components, it is plausible to hypothesize its involvement in pathways targeted by similar molecules.

Antimalarial Activity: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs like chloroquine. These compounds are believed to exert their effect by accumulating in the acidic food vacuole of the malaria parasite, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme, ultimately killing the parasite.

Caption: Putative antimalarial mechanism of 4-aminoquinolines.

Antibacterial Activity: Quinolone and fluoroquinolone antibiotics, which often contain a carboxylic acid at the 3-position, function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. Inhibition of these enzymes leads to bacterial cell death.

Caption: General mechanism of action for quinolone antibiotics.

Conclusion and Future Directions

4-Amino-6-chloroquinoline-3-carboxylic acid is a compound of significant interest due to its hybrid structure, combining the key features of two important classes of therapeutic agents. While its specific discovery and history are not well-documented, its synthesis is achievable through established chemical routes. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive evaluation of its biological activities. In particular, its potential as an antimalarial, antibacterial, and anticancer agent warrants further investigation. Elucidating its precise mechanism of action and structure-activity relationships will be crucial for its potential development as a novel therapeutic agent.

Unlocking the Therapeutic Potential of 4-Amino-6-chloroquinoline-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. Within this broad family, 4-aminoquinoline derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide focuses on a specific, yet underexplored, member of this class: 4-Amino-6-chloroquinoline-3-carboxylic acid. While direct and extensive research on this particular molecule is limited, its structural motifs—the 4-aminoquinoline core, the 6-chloro substituent, and the 3-carboxylic acid group—provide a strong foundation for hypothesizing its potential therapeutic targets. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining the scientific rationale for investigating key protein families as potential targets and providing detailed, actionable protocols for their validation. We will delve into the mechanistic basis for targeting kinases such as Bruton's Tyrosine Kinase (BTK) and Casein Kinase 2 (CK2), and the enzyme Dihydroorotate Dehydrogenase (DHODH), empowering research teams to systematically explore the therapeutic promise of this compound.

Introduction: The Quinoline Scaffold as a "Privileged" Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of natural products and synthetic compounds with profound pharmacological importance. Its rigid, planar structure and the presence of a nitrogen heteroatom provide an ideal framework for diverse molecular interactions, earning it the designation of a "privileged scaffold" in drug discovery. Derivatives of quinoline have been successfully developed into drugs for a wide range of diseases, from malaria (e.g., chloroquine) to cancer (e.g., camptothecin) and inflammatory disorders.[1][2]

The 4-aminoquinoline subclass, in particular, has a rich history. The archetypal member, chloroquine, exerts its antimalarial effect through a multi-pronged mechanism involving the inhibition of heme detoxification in the parasite's food vacuole.[3] This established biological activity underscores the potential for other 4-aminoquinoline derivatives to interact with critical biological pathways. The specific substitutions on the quinoline ring play a crucial role in defining the therapeutic target and pharmacological profile of the molecule. For instance, the presence of a chlorine atom at the 7-position is known to be critical for the antimalarial activity of chloroquine by enhancing the inhibition of β-hematin formation.[3]

Our focus, 4-Amino-6-chloroquinoline-3-carboxylic acid, possesses a unique combination of substituents that suggests a distinct set of potential therapeutic applications beyond malaria. The 4-amino group provides a key interaction point, the 6-chloro substitution influences the electronic properties and potential binding interactions of the ring system, and the 3-carboxylic acid moiety offers a potential hydrogen bonding site, which is a common feature in many enzyme inhibitors. This guide will explore the most promising therapeutic targets for this molecule based on these structural features and the known pharmacology of its close analogs.

Postulated Therapeutic Targets and Mechanistic Rationale

Based on the structure of 4-Amino-6-chloroquinoline-3-carboxylic acid and the established activities of related compounds, we have identified three high-priority potential therapeutic targets:

-

Bruton's Tyrosine Kinase (BTK): A key signaling molecule in B-cells, making it a prime target for autoimmune diseases and B-cell malignancies.

-

Casein Kinase 2 (CK2): A serine/threonine kinase that is frequently overexpressed in cancer and plays a role in cell growth, proliferation, and survival.

-

Dihydroorotate Dehydrogenase (DHODH): A critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.

The following sections will detail the rationale for investigating each of these targets.

Bruton's Tyrosine Kinase (BTK): A Target for Inflammatory and Autoimmune Diseases

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, initiating a signaling cascade that leads to B-cell proliferation, differentiation, and antibody production. Dysregulation of BTK signaling is a hallmark of several autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus, as well as B-cell cancers like chronic lymphocytic leukemia.

The rationale for investigating 4-Amino-6-chloroquinoline-3-carboxylic acid as a BTK inhibitor is supported by recent findings that 4-aminoquinoline-3-carboxamide derivatives are potent and reversible inhibitors of BTK.[4] These compounds have shown efficacy in rodent models of collagen-induced arthritis.[4] The 4-aminoquinoline scaffold likely serves as a hinge-binding motif, a common feature of many kinase inhibitors. The 3-carboxylic acid group of our compound of interest could form crucial hydrogen bonds within the ATP-binding pocket of BTK, mimicking the interactions of the native ligand.

Signaling Pathway: BTK in B-Cell Receptor Signaling

Caption: Proposed inhibition of the BTK signaling pathway.

Casein Kinase 2 (CK2): A Promising Anticancer Target

Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that is involved in a myriad of cellular processes, including cell cycle progression, DNA repair, apoptosis, and angiogenesis. Unlike many other kinases, CK2 is constitutively active and its activity is often elevated in a wide range of human cancers. This has led to the recognition of CK2 as a promising target for cancer therapy.

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some analogs exhibiting IC50 values in the submicromolar range.[5][6][7] The 2-aminoquinoline-3-carboxylic acid scaffold, in particular, has been highlighted as a promising starting point for the development of potent CK2 inhibitors.[6][7] The 4-amino group in our compound of interest could potentially form similar key interactions in the ATP-binding site of CK2. The carboxylic acid at the 3-position is also well-positioned to engage in hydrogen bonding with the kinase hinge region.

Signaling Pathway: Role of CK2 in Cancer Cell Survival

Caption: Proposed inhibition of the de novo pyrimidine synthesis pathway.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for the initial in vitro validation of 4-Amino-6-chloroquinoline-3-carboxylic acid against the postulated therapeutic targets.

General Materials and Reagents

-

4-Amino-6-chloroquinoline-3-carboxylic acid (synthesis or commercial sourcing)

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

Recombinant human BTK, CK2, and DHODH enzymes

-

ATP, ADP, and appropriate enzyme substrates

-

Kinase-Glo®, ADP-Glo™, or equivalent luminescence-based kinase assay kits

-

DHODH inhibitor (e.g., Brequinar, Teriflunomide) as a positive control

-

Appropriate assay buffers

-

384-well white, opaque plates

-

Multimode plate reader with luminescence detection capabilities

Experimental Workflow: Target Screening

Caption: General workflow for in vitro target screening assays.

Protocol 1: BTK Inhibition Assay (Luminescence-based)

-

Compound Preparation: Prepare a 10 mM stock solution of 4-Amino-6-chloroquinoline-3-carboxylic acid in DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

-

Assay Plate Preparation: Add 1 µL of each compound dilution to a 384-well white, opaque plate. Include wells with DMSO only (negative control) and a known BTK inhibitor (positive control).

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant human BTK enzyme and a suitable substrate in kinase assay buffer.

-

Reaction Initiation: Add 10 µL of the enzyme/substrate mixture to each well of the assay plate.

-

ATP Addition: Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for BTK.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add 20 µL of ADP-Glo™ reagent to each well and incubate for 40 minutes at room temperature. Then, add 40 µL of Kinase Detection Reagent and incubate for another 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: CK2 Inhibition Assay (Luminescence-based)

This protocol is similar to the BTK inhibition assay, with the following modifications:

-

Enzyme and Substrate: Use recombinant human CK2 enzyme and a specific CK2 peptide substrate.

-

Positive Control: Use a known CK2 inhibitor (e.g., TBBt).

-

ATP Concentration: Adjust the final ATP concentration to be at or near the Km of CK2.

Protocol 3: DHODH Inhibition Assay (Colorimetric)

-

Compound Preparation: As described in Protocol 3.3.

-

Assay Plate Preparation: Add 1 µL of each compound dilution to a 384-well clear plate. Include wells with DMSO only (negative control) and a known DHODH inhibitor (positive control).

-

Enzyme Preparation: Prepare a solution of recombinant human DHODH in assay buffer.

-

Reaction Initiation: Add 20 µL of a reaction mixture containing dihydroorotate and a suitable electron acceptor (e.g., 2,6-dichloroindophenol, DCIP) to each well.

-

Enzyme Addition: Add 20 µL of the DHODH enzyme solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Data Acquisition: Measure the decrease in absorbance of DCIP at 600 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

The quantitative data generated from the above assays should be summarized in a clear and concise table to facilitate comparison and interpretation.

| Target Enzyme | IC50 (µM) of 4-Amino-6-chloroquinoline-3-carboxylic acid | Positive Control | IC50 (µM) of Positive Control |

| BTK | Experimental Value | Ibrutinib | Literature/Experimental Value |

| CK2 | Experimental Value | TBBt | Literature/Experimental Value |

| DHODH | Experimental Value | Brequinar | Literature/Experimental Value |

A potent and selective inhibition of one or more of these targets would provide a strong rationale for further preclinical development of 4-Amino-6-chloroquinoline-3-carboxylic acid for the corresponding therapeutic indication.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial exploration of the therapeutic potential of 4-Amino-6-chloroquinoline-3-carboxylic acid. By leveraging the known pharmacology of the 4-aminoquinoline scaffold, we have identified BTK, CK2, and DHODH as high-probability therapeutic targets. The detailed experimental protocols provided herein will enable researchers to efficiently validate these hypotheses and generate the critical data needed to advance this promising compound through the drug discovery pipeline.

Future studies should focus on:

-

Selectivity Profiling: Screening against a broader panel of kinases and other enzymes to determine the selectivity profile of the compound.

-

Cell-based Assays: Evaluating the compound's activity in relevant cell-based models of cancer and autoimmune diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

In vivo Efficacy Studies: Assessing the therapeutic potential of the compound in animal models of disease.

Through a systematic and rigorous approach to target identification and validation, the scientific community can unlock the full therapeutic potential of 4-Amino-6-chloroquinoline-3-carboxylic acid and contribute to the development of novel medicines for unmet medical needs.

References

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20045-20069. [Link]

-

Aly, A. A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5099. [Link]

-

Chen, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7087-7103. [Link]

-

Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Antimicrobial Agents and Chemotherapy, 44(6), 1481-1489. [Link]

-

Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 25(33), 4086-4117. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

Yadav, P., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Molecular Structure, 1264, 133242. [Link]

Sources

- 1. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-Amino-6-chloroquinoline-3-carboxylic Acid for Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a significant pharmacophore in the development of novel anticancer therapeutics. Its derivatives have demonstrated a wide array of biological activities, including the modulation of various signaling pathways implicated in tumorigenesis. This technical guide focuses on 4-Amino-6-chloroquinoline-3-carboxylic acid, a specific derivative with potential as an anticancer agent. While detailed research on this particular compound is emerging, this document provides a comprehensive overview of the current landscape for related quinoline-3-carboxylic acid and 4-aminoquinoline analogs. It aims to equip researchers with the necessary theoretical framework and practical methodologies to investigate its anticancer properties. This guide covers synthetic strategies, potential mechanisms of action, and detailed protocols for key in vitro assays to evaluate cytotoxicity, apoptosis induction, and cell cycle effects. All quantitative data from related compounds are presented in structured tables for comparative analysis, and critical experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to Quinoline Derivatives in Oncology

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] In the realm of oncology, numerous quinoline-based compounds have been investigated, with some progressing to clinical trials and use.[4] The planar nature of the quinoline ring allows it to intercalate with DNA, while various substitutions on the ring system enable interaction with a multitude of enzymatic targets.

The general mechanisms of action for anticancer quinoline derivatives are diverse and include:

-

Enzyme Inhibition: Targeting crucial kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3][5]

-

Cell Cycle Arrest: Inducing halts at various phases of the cell cycle, thereby preventing cancer cell proliferation.[6][7]

-